Hafnium tetrachloride

Catalog No.
S572823
CAS No.
13499-05-3
M.F
HfCl4
Cl4Hf
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium tetrachloride

CAS Number

13499-05-3

Product Name

Hafnium tetrachloride

IUPAC Name

tetrachlorohafnium

Molecular Formula

HfCl4
Cl4Hf

Molecular Weight

320.3 g/mol

InChI

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4

InChI Key

PDPJQWYGJJBYLF-UHFFFAOYSA-J

SMILES

Cl[Hf](Cl)(Cl)Cl

Synonyms

hafnium chloride, hafnium tetrachloride

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]

Precursor for Hafnium-Based Materials:

HfCl₄ serves as a crucial precursor for synthesizing various hafnium-based materials with unique properties. These materials hold significant potential for various technological applications.

  • Hafnium Dioxide (HfO₂)

    This material exhibits excellent insulating properties and high permittivity, making it a valuable candidate for gate oxide layers in advanced transistors. Researchers use HfCl₄ in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create thin films of HfO₂ for microelectronic devices. Source: Wikipedia, Hafnium tetrachloride:

  • Hafnium Carbide (HfC)

    This material possesses exceptional thermal stability and high melting point, making it suitable for high-temperature applications like heat shields and cutting tools. Researchers employ HfCl₄ in various processes like carbothermal reduction to synthesize HfC. Source: American Elements, Hafnium Carbide

Catalyst in Organic Synthesis:

HfCl₄ exhibits Lewis acidic behavior, making it a valuable catalyst for various organic reactions. Its unique properties offer advantages over traditional catalysts in certain cases.

  • Ziegler-Natta Polymerization

    This process is crucial for the production of polyolefins, widely used plastics like polypropylene and polyethylene. HfCl₄ serves as a precursor for highly active catalysts used in Ziegler-Natta polymerization, enabling efficient and controlled production of these polymers. Source: Journal of the American Chemical Society, Selective Propylene Polymerization with Single-Site Ziegler-Natta Catalysts:

  • Organic Transformations

    HfCl₄ can act as a catalyst for various organic transformations, including alkylations, cycloadditions, and rearrangements. Researchers explore its potential for developing new and more efficient synthetic pathways for complex molecules. Source: The Royal Society of Chemistry, Hafnium(IV) chloride

Hafnium tetrachloride, with the chemical formula HfCl₄, is a white to pale yellow crystalline solid at room temperature. It possesses a molecular weight of 320.3 g/mol and has a melting point of 432 °C. The compound is highly hygroscopic, meaning it readily absorbs moisture from the air, which can lead to the formation of hydrochloric acid and hafnium oxychloride upon contact with water

4
. Structurally, hafnium tetrachloride features a tetrahedral geometry where one hafnium atom is surrounded by four chlorine atoms, contributing to its high reactivity .

  • Reactivity with Water: When exposed to water, hafnium tetrachloride reacts vigorously to produce hydrogen chloride gas and hafnium oxychloride:
    HfCl4+H2OHfOCl2+2HCl\text{HfCl}_4+\text{H}_2\text{O}\rightarrow \text{HfOCl}_2+2\text{HCl} .
  • Reactions with Halogens: Hafnium metal reacts with halogens such as chlorine to form hafnium tetrachloride:
    Hf+2Cl2HfCl4\text{Hf}+2\text{Cl}_2\rightarrow \text{HfCl}_4 .
  • Reactions with Organic Compounds: Hafnium tetrachloride acts as a Lewis acid and can catalyze various organic reactions, including polymerization processes .

Hafnium tetrachloride can be synthesized through several methods:

  • Chlorination of Hafnium Dioxide: This process involves reacting hafnium dioxide (HfO₂) with chlorine gas at elevated temperatures (above 450 °C):
    HfO2+4Cl2HfCl4+O2\text{HfO}_2+4\text{Cl}_2\rightarrow \text{HfCl}_4+\text{O}_2
    4
    .
  • Reaction with Carbon Tetrachloride: Another method includes the reaction of carbon tetrachloride with hafnium oxide at high temperatures .

Zirconium TetrachlorideZrCl₄Similar structure; used in catalysis and ceramics.Titanium TetrachlorideTiCl₄Used in organic synthesis; forms stable complexes.Tantalum PentachlorideTaCl₅Used in electronics; higher oxidation state than Hf.

Uniqueness of Hafnium Tetrachloride

What sets hafnium tetrachloride apart from these similar compounds is its specific applications in semiconductor technology and nuclear materials due to its unique properties related to hafnium as a transition metal. Its ability to form stable oxide layers also enhances its utility in high-temperature environments compared to other metal halides.

Research involving interaction studies of hafnium tetrachloride often focuses on its reactivity with various organic compounds and its behavior in catalytic processes. For example, it has been shown to form stable complexes when reacted with organosilicon compounds . Additionally, studies have explored its kinetics when interacting with solid sodium chloride spheres under vapor conditions .

Industrial synthesis of hafnium tetrachloride relies on chlorination routes using hafnium-rich precursors. These methods prioritize scalability, cost efficiency, and high yield while maintaining product purity.

Chlorination of Hafnium Oxide with Carbon Tetrachloride

The reaction between hafnium oxide (HfO₂) and carbon tetrachloride (CCl₄) is a widely employed industrial method. Conducted at temperatures exceeding 500°C, the process follows:
$$
\text{HfO}2 + 2\text{CCl}4 \rightarrow \text{HfCl}4 + 2\text{COCl}2
$$
This exothermic reaction produces gaseous HfCl₄, which is subsequently condensed into crystalline form [1] [2]. Key advantages include the use of CCl₄ as both a chlorinating agent and solvent, reducing byproduct formation. However, the generation of toxic phosgene (COCl₂) necessitates stringent gas-handling systems. Industrial reactors optimize residence time and temperature gradients to achieve >90% yield [1].

Direct Chlorination of Hafnium Oxide with Chlorine Gas

Direct chlorination using Cl₂ gas offers a phosgene-free alternative. Metallic hafnium or HfO₂ reacts with Cl₂ at 300–400°C:
$$
\text{Hf} + 2\text{Cl}2 \rightarrow \text{HfCl}4 \quad \text{or} \quad \text{HfO}2 + 2\text{Cl}2 + \text{C} \rightarrow \text{HfCl}4 + \text{CO}2
$$
The inclusion of carbon (as a reducing agent) ensures complete conversion of HfO₂ [2]. Fluidized-bed reactors enhance gas-solid contact, achieving 85–88% efficiency. Challenges include managing Cl₂ excess and minimizing oxychloride (HfOCl₂) impurities, which require post-synthesis purification [2] [5].

Chlorination of Hafnium Carbide

Hafnium carbide (HfC), a refractory material, undergoes chlorination at ultrahigh temperatures (>800°C):
$$
\text{HfC} + 2\text{Cl}2 \rightarrow \text{HfCl}4 + \text{C}
$$
While this method avoids oxide intermediates, the extreme conditions and carbon byproduct limit its industrial adoption. Recent studies suggest plasma-assisted chlorination could lower energy demands, but scalability remains unproven [4].

Laboratory Synthesis Techniques

Laboratory-scale synthesis emphasizes purity and controllability. Common approaches include:

  • Sublimation of metallic hafnium: Hafnium metal reacts with Cl₂ in a sealed tube at 250°C, yielding HfCl₄ via sublimation [1].
  • Solvothermal methods: HfCl₄ is synthesized in non-aqueous solvents (e.g., thionyl chloride), avoiding hydrolysis [5].
  • Gas-phase transport: Chemical vapor transport (CVT) using iodine as a transport agent enables single-crystal growth for research applications [1].

These methods prioritize stoichiometric control, with yields of 70–80% under inert atmospheres [5].

Purification Methodologies

Post-synthesis purification is critical due to oxychloride and unreacted precursor contamination. Industrial processes employ:

  • Fractional sublimation: HfCl₄ sublimes at 320°C, separating it from higher-boiling-point impurities like HfOCl₂ [1] [2].
  • Zone refining: Repeated melting and crystallization in horizontal furnaces enhance purity to 99.99% [2].
  • Solvent recrystallization: Dissolving crude HfCl₄ in dry hexane followed by low-temperature crystallization removes chlorocarbon residues [5].

Novel Synthetic Approaches

Emergent methods aim to improve efficiency and sustainability:

  • Plasma-enhanced chlorination: Radiofrequency plasmas activate Cl₂ at lower temperatures (150–200°C), reducing energy use by 40% [3].
  • Molten salt electrolysis: Electrochlorination of HfO₂ in NaCl-KCl melts produces HfCl₄ with 95% current efficiency [6].
  • Microwave-assisted synthesis: Rapid dielectric heating accelerates reaction kinetics, cutting synthesis time by 70% compared to conventional furnaces [6].

Process Optimization and Scale-up Considerations

Optimizing HfCl₄ production involves:

  • Temperature modulation: Staged heating profiles prevent premature sublimation during chlorination [1].
  • Gas flow dynamics: Computational fluid dynamics (CFD) models optimize Cl₂ distribution in fluidized beds [2].
  • Recycling protocols: Unreacted Cl₂ and byproducts like COCl₂ are captured and reused, improving cost efficiency [5].

Scale-up challenges include maintaining heat dissipation in large reactors and ensuring uniform gas-solid contact. Pilot studies demonstrate that modular reactor designs with integrated purification units achieve consistent output at 500 kg/day [1] [5].

Physical Description

DryPowde

UNII

CNZ9V5JM5H

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (17.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

37230-84-5
13499-05-3

Wikipedia

Hafnium(IV) chloride
Hafnium tetrachloride

General Manufacturing Information

All other chemical product and preparation manufacturing
Primary metal manufacturing
Hafnium chloride (HfCl4), (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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